molecular formula C21H15ClFN3OS B2669102 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 954051-18-4

2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2669102
CAS No.: 954051-18-4
M. Wt: 411.88
InChI Key: YCYGVBRBBWWNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a multi-heterocyclic architecture, incorporating acetamide, benzothiazole, and pyridine motifs, a structural combination known to exhibit a range of biological activities . The molecular framework is designed for potential interaction with various enzymatic targets. The presence of the benzothiazole nucleus is a key pharmacophore in many bioactive compounds, with documented scientific interest in its properties . The specific inclusion of a 4-fluoro substituent on the benzothiazole ring and an N-[(pyridin-2-yl)methyl] group is intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key intermediate in organic synthesis and as a candidate for in vitro biological screening against various disease targets. Researchers can utilize this compound in the development of novel enzyme inhibitors or receptor modulators, particularly where the chloro-phenyl and fluoro-benzothiazole domains play a critical role in target engagement. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3OS/c22-15-9-7-14(8-10-15)12-19(27)26(13-16-4-1-2-11-24-16)21-25-20-17(23)5-3-6-18(20)28-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYGVBRBBWWNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the chlorophenyl and fluorobenzothiazole groups. The final step involves the coupling of the pyridin-2-ylmethyl group to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide-Thiazole Core

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents Key Features Reference
Target Compound 4-Cl-phenyl, 4-F-benzothiazol-2-yl, pyridin-2-ylmethyl Enhanced metabolic stability (due to F), dual heterocyclic coordination sites -
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 4-Cl-phenyl, thiazol-2-yl Simpler structure; lacks pyridine and fluorobenzothiazole
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (BZ-II) Benzothiazol-2-yl, pyridin-2-yl-piperazine Piperazine linker improves solubility; pyridine enhances binding
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-diCl-phenyl, thiazol-2-yl Steric hindrance from di-Cl reduces planarity; weaker intermolecular H-bonding vs. target
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 4-Cl-phenyl, oxadiazole-thioether Oxadiazole introduces rigidity; nitro group may limit bioavailability
Key Observations:
  • Halogen Effects: The 4-fluoro group in the target compound’s benzothiazole ring improves metabolic stability compared to non-fluorinated thiazoles (e.g., compound BZ-II in ).
  • Steric and Electronic Profiles : The 4-chlorophenyl group in the target compound avoids steric clashes seen in 2,6-dichlorophenyl analogs, favoring planar conformations critical for target binding .

Crystallographic and Conformational Comparisons

Table 2: Structural Parameters from Crystallographic Data
Compound Dihedral Angle (Phenyl vs. Thiazole) Intermolecular Interactions Reference
Target Compound* Not reported (predicted <80°) Likely N–H⋯N and C–H⋯F bonds -
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 79.7° N–H⋯N chains along [100]; R₂²(8) motif
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)thiazolyl]pyridin-2-yl}acetamide ~85° (estimated) Fluorine-mediated C–H⋯F interactions

*Predicted based on analog data.

  • The target compound’s 4-fluoro-benzothiazole likely induces stronger C–H⋯F interactions than non-fluorinated analogs, improving crystal packing stability .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule with significant biological activity. Its structure features a benzothiazole moiety, which is known for various pharmacological effects, including antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H13ClFN2OS\text{C}_{15}\text{H}_{13}\text{ClF}\text{N}_2\text{OS}

Key Structural Features

FeatureDescription
Chlorophenyl Group Enhances lipophilicity and potential for interaction with biological membranes.
Fluorobenzothiazole Unit Contributes to antimicrobial and anticancer activities.
Pyridine Derivative May influence binding affinity to biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis , suggesting its potential as a new antibiotic agent .

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key enzymes or pathways related to cell proliferation and survival . The unique combination of functional groups in this compound may enhance its efficacy against different cancer types.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell survival.
  • DNA Interaction : Potential binding to DNA or RNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives found that those similar in structure to our compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Studies : In vitro tests indicated that compounds with a similar scaffold exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .

Comparative Analysis

CompoundBiological ActivityReference
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamideAntimicrobial, Anticancer
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesAnti-inflammatory
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamideDrug discovery candidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.